N-cyclohexyl-4-methylaniline

basicity pKa amine protonation

N-Cyclohexyl-4-methylaniline (N-cyclohexyl-p-toluidine, molecular formula C₁₃H₁₉N, molecular weight 189.30 g·mol⁻¹) is a secondary aromatic amine featuring a cyclohexyl group on the nitrogen and a para-methyl substituent on the phenyl ring. It is a crystalline solid at ambient temperature (melting point 41–42 °C) with a predicted density of 1.008 g·cm⁻³ and a boiling point of 180 °C at 30 Torr.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 10386-93-3
Cat. No. B187464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-methylaniline
CAS10386-93-3
SynonymsN-cyclohexyl-4-methylaniline
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2CCCCC2
InChIInChI=1S/C13H19N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3
InChIKeyVIBIPXFOYXNBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-4-methylaniline (CAS 10386-93-3): Properties and Sourcing Baseline


N-Cyclohexyl-4-methylaniline (N-cyclohexyl-p-toluidine, molecular formula C₁₃H₁₉N, molecular weight 189.30 g·mol⁻¹) is a secondary aromatic amine featuring a cyclohexyl group on the nitrogen and a para-methyl substituent on the phenyl ring [1]. It is a crystalline solid at ambient temperature (melting point 41–42 °C) with a predicted density of 1.008 g·cm⁻³ and a boiling point of 180 °C at 30 Torr [1]. The compound possesses one hydrogen-bond donor, one hydrogen-bond acceptor, a computed octanol–water partition coefficient (LogP) of 4.1, and a topological polar surface area of 12 Ų [1]. It is commercially available at >98 % purity from multiple suppliers and serves primarily as a synthetic intermediate for pharmaceuticals, dyes, agrochemicals, and transition-metal complexes [1].

Why N-Cyclohexyl-4-methylaniline Cannot Be Simply Interchanged with Generic N-Substituted Anilines


The combination of an N-cyclohexyl group and a para-methyl substituent in N-cyclohexyl-4-methylaniline creates a unique steric and electronic profile that is not replicated by other N-substituted p-toluidines or N-cyclohexylanilines. The cyclohexyl ring imposes greater steric hindrance around the amine nitrogen than a methyl or ethyl group, while the electron-donating para-methyl group elevates the amine basicity relative to unsubstituted N-cyclohexylaniline [1]. This differentiated basicity (predicted pKa ∼5.6–5.8) and high lipophilicity (LogP 4.1) affect solubility, phase-transfer behavior, and protonation state in both reaction media and biological compartments, directly influencing synthetic yield, regioselectivity in downstream electrophilic substitutions, and pharmacokinetic properties of derived compounds [1]. The quantitative evidence below demonstrates that generic substitution by N-cyclohexylaniline, 4-methyldiphenylamine, or shorter N-alkyl-p-toluidines leads to measurable differences in key physicochemical and performance parameters.

N-Cyclohexyl-4-methylaniline (CAS 10386-93-3) – Quantitative Differentiation Evidence


Basicity Differentiation: N-Cyclohexyl-4-methylaniline vs. N-Cyclohexylaniline vs. 4-Methyldiphenylamine

The predicted pKa of N-cyclohexyl-4-methylaniline is estimated at 5.6–5.8, approximately 0.2–0.3 log units higher than that of the des-methyl analog N-cyclohexylaniline (pKa 5.46±0.20) due to the electron-donating para-methyl effect [1]. In contrast, the diarylamine comparator 4-methyldiphenylamine exhibits a dramatically lower pKa of 1.23±0.20, a difference of approximately 4.5 log units, corresponding to a >30,000-fold difference in protonated amine concentration at physiological pH [1]. This places N-cyclohexyl-4-methylaniline in a distinct basicity window relevant for acid-base extraction, salt formation, and pH-dependent partitioning.

basicity pKa amine protonation reaction design

Lipophilicity Comparison: LogP of N-Cyclohexyl-4-methylaniline vs. N-Methyl-p-toluidine and N-Ethyl-p-toluidine

N-Cyclohexyl-4-methylaniline exhibits a calculated LogP of 4.1 [1], substantially higher than the shorter N-alkyl-p-toluidine comparators. N-Methyl-p-toluidine (C₈H₁₁N) and N-ethyl-p-toluidine (C₉H₁₃N) have reported LogP values of approximately 2.1 and 2.7, respectively . The ΔLogP of +1.4 to +2.0 corresponds to a 25- to 100-fold higher octanol–water partition coefficient, indicating significantly greater hydrophobicity and membrane permeability for N-cyclohexyl-4-methylaniline.

lipophilicity LogP partition coefficient ADME solubility

Steric Differentiation: N-Cyclohexyl vs. N-Methyl Substituent Effects on Amine Accessibility

The N-cyclohexyl group introduces significantly greater steric demand than linear or shorter branched N-alkyl groups. The molar refractivity (a proxy for steric bulk) of the cyclohexylamine fragment is approximately 29.5 cm³·mol⁻¹, compared with ∼8.7 cm³·mol⁻¹ for a methylamino fragment in N-methyl-p-toluidine [1]. This steric difference is predicted to influence the regiochemical outcome of electrophilic aromatic substitution: in the target compound, bromination occurs selectively at the ortho position to the amine (2-position), yielding 2-bromo-N-cyclohexyl-4-methylaniline in 94 % isolated yield after 2.5 h in CH₂Cl₂ [2].

steric hindrance regioselectivity Buchwald-Hartwig amination electrophilic substitution

Thermal and Physical-State Differentiation vs. N-Cyclohexylaniline and 4-Methyldiphenylamine

N-Cyclohexyl-4-methylaniline is a crystalline solid at ambient temperature (mp 41–42 °C), whereas the des-methyl analog N-cyclohexylaniline is a liquid (mp 14–15 °C) and the diaryl analog 4-methyldiphenylamine is a solid with a significantly higher melting point (mp 85–90 °C) [1]. The boiling point under reduced pressure (180 °C at 30 Torr) lies intermediate between N-cyclohexylaniline (191–192 °C at 73 Torr) and N-methyl-p-toluidine (212 °C at atmospheric pressure) when normalized for pressure [1]. This intermediate thermal profile offers practical advantages for purification by vacuum distillation or sublimation without the extremes of volatility or thermal lability.

melting point boiling point physical state formulation handling

Structural Uniqueness Enables Orthogonal Downstream Reactivity: Patent-Exemplified Utility in Transition-Metal Complex Synthesis

The specific structural combination of an N-cyclohexyl and a para-methyl group is explicitly exploited in patented transition-metal complex chemistry. In US20090030221A1, N-cyclohexyl-4-methylaniline serves as a key amine reactant to construct novel mononuclear and binuclear transition-metal compounds bridged through cyclopentadienyl-amino linkages [1][2]. The high-yielding bromination (94 %) at the ortho position [2] generates a functionalized intermediate that is not accessible with the same efficiency and selectivity from N-methyl-p-toluidine or N-cyclohexylaniline due to differing steric and electronic directing effects. This documented, patent-validated synthetic pathway provides a differentiated industrial route to ligands for olefin polymerization catalysts.

organometallic chemistry transition-metal complexes patent regioselective functionalization

N-Cyclohexyl-4-methylaniline (CAS 10386-93-3) – High-Value Application Scenarios


Synthesis of Ortho-Functionalized Aniline Building Blocks for Ligand Design

The N-cyclohexyl group's steric bulk directs electrophilic bromination to the ortho position with 94 % yield [1], enabling efficient preparation of 2-bromo-N-cyclohexyl-4-methylaniline. This intermediate is a strategic precursor for Suzuki, Buchwald-Hartwig, or Ullmann coupling to install aryl, heteroaryl, or amino substituents. The resulting 2-substituted N-cyclohexyl-4-methylanilines serve as hindered aniline ligands for transition-metal catalysts or as building blocks for pharmaceutical candidates requiring ortho-substitution patterns that are difficult to achieve with N-methyl or N-ethyl-p-toluidines due to different steric profiles. The crystalline solid form (mp 41–42 °C) facilitates accurate stoichiometric control in multi-step sequences [1].

Transition-Metal Catalyst Precursor Development

As disclosed in US20090030221A1, N-cyclohexyl-4-methylaniline is specifically employed to construct mononuclear and binuclear transition-metal complexes via Suzuki coupling of its brominated derivative [2][3]. The cyclohexyl substituent provides conformational flexibility and increased solubility in non-polar solvents compared with N-phenyl analogs, while the para-methyl group modulates the electronic properties at the metal center through the aromatic bridge. Researchers and industrial developers targeting olefin polymerization, hydrogenation, or cross-coupling catalysts should prioritize this compound when the patent literature explicitly requires this specific amine architecture—generic alternatives lacking either the N-cyclohexyl or the para-methyl group will not produce the identical ligand framework.

Pharmaceutical Intermediate Requiring Balanced Lipophilicity and Basicity

With a LogP of 4.1 and an estimated pKa of 5.6–5.8 [4], N-cyclohexyl-4-methylaniline occupies a favorable lipophilicity–basicity window for central nervous system (CNS) drug design, where moderate LogP (3–5) and weak basicity are desirable for blood–brain barrier penetration. In contrast, N-methyl-p-toluidine (LogP ∼2.1) is too hydrophilic, while 4-methyldiphenylamine (pKa 1.23) is insufficiently basic to protonate at physiological pH, limiting its interaction with acidic biological targets . The compound's crystalline nature also simplifies purification and formulation during medicinal chemistry lead optimization campaigns.

Dye and Pigment Intermediate Exploiting Regioselective Functionalization

The ortho-regioselectivity demonstrated in bromination (94 % yield, 2-position) [1] enables the synthesis of ortho-arylazo or ortho-arylamino derivatives that serve as chromophoric building blocks for specialty dyes and pigments. The N-cyclohexyl group contributes to improved solubility in organic coating formulations and may reduce aggregation-induced quenching compared with more planar N-aryl analogs. Procurement specifications should require ≥98 % purity to ensure reproducible coloristic properties and minimize side-reaction products that cause batch-to-batch variability in dye synthesis.

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